molecular formula C6H12SiTe B14235908 Trimethyl[(methyltellanyl)ethynyl]silane CAS No. 501330-23-0

Trimethyl[(methyltellanyl)ethynyl]silane

Cat. No.: B14235908
CAS No.: 501330-23-0
M. Wt: 239.8 g/mol
InChI Key: RBQVNGFTSAHVPW-UHFFFAOYSA-N
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Description

Trimethyl[(methyltellanyl)ethynyl]silane is an organosilicon compound with the chemical formula (CH3)3SiC≡CTeCH3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[(methyltellanyl)ethynyl]silane typically involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3)3SiCl+HCCH(CH3)3SiCCH+HCl(CH3)3SiCl + HC≡CH \rightarrow (CH3)3SiC≡CH + HCl (CH3)3SiCl+HC≡CH→(CH3)3SiC≡CH+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and reaction monitoring techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Trimethyl[(methyltellanyl)ethynyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.

    Substitution: The compound can undergo substitution reactions with halogenated hydrocarbons to form new organosilicon compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated hydrocarbons like chloromethane are used in substitution reactions.

Major Products:

    Oxidation: Formation of silicon oxides.

    Reduction: Formation of simpler silane derivatives.

    Substitution: Formation of new organosilicon compounds with specific substituents.

Scientific Research Applications

Trimethyl[(methyltellanyl)ethynyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is explored for its potential use in biological labeling and imaging.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Trimethyl[(methyltellanyl)ethynyl]silane involves its interaction with specific molecular targets. The compound can form stable bonds with various substrates, facilitating the formation of complex organic molecules. The pathways involved include:

    Formation of Carbon-Silicon Bonds: The compound acts as a precursor in the formation of carbon-silicon bonds, which are crucial in organic synthesis.

    Catalytic Reactions: It can participate in catalytic reactions, enhancing the efficiency of chemical processes.

Comparison with Similar Compounds

    Trimethylsilylacetylene: (CH3)3SiC≡CH

    Ethynyltrimethylsilane: (CH3)3SiC≡CH

Comparison: Trimethyl[(methyltellanyl)ethynyl]silane is unique due to the presence of the tellanyl group, which imparts distinct chemical properties

Properties

CAS No.

501330-23-0

Molecular Formula

C6H12SiTe

Molecular Weight

239.8 g/mol

IUPAC Name

trimethyl(2-methyltellanylethynyl)silane

InChI

InChI=1S/C6H12SiTe/c1-7(2,3)5-6-8-4/h1-4H3

InChI Key

RBQVNGFTSAHVPW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[Te]C

Origin of Product

United States

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